Methyl 4-[(4-bromophenyl)sulfanyl]butanoate
Overview
Description
“Methyl 4-[(4-bromophenyl)sulfanyl]butanoate” is an organic compound with the chemical formula C11H13BrO2S . It has a molecular weight of 289.19 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13BrO2S/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 289.19 .Scientific Research Applications
Synthetic Applications and Catalysis
Research has demonstrated the utility of Methyl 4-[(4-bromophenyl)sulfanyl]butanoate in the synthesis of complex molecules. For example, the synthesis of (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl)prop‐2‐enoic acid (VUFB 20609) and racemic 2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic drugs highlights the compound's role in creating new therapeutic agents. These syntheses employed specific heterogeneous copper catalysts due to the low reactivity of 4-substituted aryl bromides, illustrating the compound's versatility in organic synthesis under specialized conditions (Jampílek et al., 2004).
Antimicrobial and Pharmacological Exploration
Another study focused on the bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds structurally related to this compound. These derivatives were evaluated for their inactivity against various human cancer cell lines and microorganisms, suggesting potential applications in developing new antimicrobial and anticancer agents (Zhao et al., 2004).
Material Science and Polymerization Catalysts
In material science, the coordination chemistry of dinucleating P2N2S ligands involving palladium complexes showcases the compound's utility in catalysis. This research indicates its potential in vinyl-addition polymerization processes, suggesting applications in material synthesis and the development of new polymer materials (Siedle et al., 2007).
Biological Activities and Kinetic Resolution
Further studies have explored the kinetic resolution of related compounds, highlighting the biochemical applications of this compound derivatives. For instance, the enantioselective lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates reveals the compound's potential in creating biologically active molecules with specific stereochemistry, which is crucial for pharmaceutical applications (Andzans et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary targets of Methyl 4-[(4-bromophenyl)sulfanyl]butanoate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well characterized. As a small molecule, it is likely to be well absorbed and distributed throughout the body. The presence of the ester group suggests that it may be metabolized by esterases, while the bromine atom may undergo halogen exchange reactions. Excretion pathways are unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict the specific effects of this compound .
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)sulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2S/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPWZMKYZZQICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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